molecular formula C8H7NS B1217948 2-Methylphenyl isothiocyanate CAS No. 614-69-7

2-Methylphenyl isothiocyanate

Cat. No.: B1217948
CAS No.: 614-69-7
M. Wt: 149.21 g/mol
InChI Key: JYKYYPPZLPVIBY-UHFFFAOYSA-N
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Description

2-Methylphenyl isothiocyanate: is an organic compound with the molecular formula C₈H₇NS . It is also known by other names such as 3-Tolyl isothiocyanate and Isothiocyanic acid 2-methylphenyl ester . This compound is part of the isothiocyanate family, which is characterized by the functional group -N=C=S . Isothiocyanates are known for their biological activity and are commonly found in plants, particularly in the Brassicaceae family .

Safety and Hazards

“2-Methylphenyl isothiocyanate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The novel method for the synthesis of isothiocyanates, including “2-Methylphenyl isothiocyanate”, has the potential to realize the industrial production of some complicated isothiocyanates . This method has advantages with low toxicity, low cost, safety, less by-products, and is simple to operate .

Biochemical Analysis

Biochemical Properties

2-Methylphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It reacts with amino groups in proteins, forming stable thiourea derivatives. This interaction can alter the activity of enzymes and proteins, making this compound a useful reagent for studying enzyme mechanisms and protein functions. Additionally, it has been observed to interact with glutathione, a critical antioxidant in cells, potentially affecting cellular redox balance .

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce apoptosis in cancer cells by activating cell death pathways and inhibiting cell proliferation. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound can modulate gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can induce oxidative stress by depleting cellular antioxidants, leading to the activation of stress response pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and heat. Long-term exposure to this compound has been shown to cause sustained changes in cellular function, including alterations in cell cycle progression and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can induce beneficial effects such as the activation of detoxification enzymes and the inhibition of tumor growth. At high doses, this compound can cause toxic effects, including liver damage, gastrointestinal irritation, and systemic toxicity. These adverse effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is metabolized in the liver through the mercapturic acid pathway. It is conjugated with glutathione to form a thiol conjugate, which is then further metabolized and excreted in the urine. This metabolic pathway is crucial for the detoxification and elimination of this compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, affecting its localization and accumulation in different cellular compartments. The distribution of this compound within tissues is influenced by its lipophilicity and affinity for cellular membranes .

Subcellular Localization

This compound is primarily localized in the cytoplasm and can accumulate in specific organelles such as the mitochondria and endoplasmic reticulum. This subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity and function of this compound can be affected by its localization, as it can interact with organelle-specific proteins and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Amines and Thiophosgene: One common method involves the reaction of amines with thiophosgene.

    From Amines and Carbon Disulfide: Another method uses carbon disulfide and di-tert-butyl dicarbonate as catalysts.

    From Phenyl Chlorothionoformate and Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.

Industrial Production Methods: The industrial production of isothiocyanates often involves the use of safer and more cost-effective methods. One such method is the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions and nitrogen protection .

Properties

IUPAC Name

1-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKYYPPZLPVIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210325
Record name 2-Tolyl isothiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-69-7
Record name 2-Methylphenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-69-7
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Record name 2-Tolyl isothiocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 614-69-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220230
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Record name 2-Tolyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-tolyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.447
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Record name 2-TOLYL ISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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